4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Medicinal Chemistry High-Throughput Screening Procurement Verification

This fully synthetic coumarin-piperidine hybrid (C23H25NO3, MW 363.45) combines a 7-hydroxy-8-methyl-2H-chromen-2-one core with a 4-benzylpiperidin-1-ylmethyl substituent, creating a pharmacophore distinct from 6-hydroxy or 7-methyl congeners. Substitution with positional isomers (e.g., BRD4361) is precluded—only exact CAS 847932-18-7 ensures fidelity in screening, SAR, or probe studies. Catalogued as InterBioScreen STOCK1N-52100. Request a CoA confirming identity by NMR and MS.

Molecular Formula C23H25NO3
Molecular Weight 363.457
CAS No. 847932-18-7
Cat. No. B2946474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one
CAS847932-18-7
Molecular FormulaC23H25NO3
Molecular Weight363.457
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4)O
InChIInChI=1S/C23H25NO3/c1-16-21(25)8-7-20-19(14-22(26)27-23(16)20)15-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17/h2-8,14,18,25H,9-13,15H2,1H3
InChIKeyUJRNGDGSRAMBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one (CAS 847932-18-7): Core Identity for Procurement Specification


4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one (CAS 847932-18-7) is a fully synthetic small molecule (C23H25NO3, MW 363.45 g/mol) that combines a 7-hydroxy-8-methyl-2H-chromen-2-one (coumarin) core with a 4-benzylpiperidin-1-ylmethyl substituent at the 4-position . The compound is catalogued in the InterBioScreen (IBS) screening library under identifier STOCK1N-52100, indicating its availability for high-throughput and virtual screening campaigns . Unlike natural coumarins or simple 7-hydroxy-4-methylcoumarin derivatives, the presence of both the 8-methyl group and the basic 4-benzylpiperidine side chain creates a distinct pharmacophore that cannot be assumed from the core scaffold alone; consequently, procurement decisions must be based on the exact CAS registry number rather than on family-level similarity.

Why 4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin‑Piperidine Analogs


In‑class substitution among 4‑(piperidinylmethyl)‑2H‑chromen‑2‑one congeners is precluded by the sensitivity of biological target engagement to three specific structural variables: (i) the methylation pattern on the chromenone ring (6‑methyl, 7‑methyl, or 8‑methyl), (ii) the position of the hydroxyl group (6‑OH vs. 7‑OH), and (iii) the nature of the N‑substituent on the piperidine ring (benzyl, methyl, or hydrogen). For example, 4‑[(4‑benzylpiperidin‑1‑yl)methyl]‑6‑methyl‑2H‑chromen‑2‑one (BRD4361) and 4‑((4‑benzylpiperidin‑1‑yl)methyl)‑6‑hydroxy‑2H‑chromen‑2‑one differ from the target compound in methylation and hydroxylation positions, respectively, yet are often listed interchangeably in vendor catalogs . Even when the benzylpiperidine group is conserved, shifting the 7‑OH to the 6‑position or removing the 8‑methyl group can profoundly alter hydrogen‑bonding networks, lipophilicity (cLogP), and basicity (pKa of the piperidine nitrogen), parameters that collectively govern target recognition, cellular permeability, and metabolic stability . Without matched‑pair experimental data demonstrating functional equivalence, generic substitution introduces an uncontrolled variable that can invalidate a screening hit, lead‑optimization series, or biochemical probe study.

Quantitative Differentiation Evidence for 4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one (847932-18-7)


Absence of Published Primary Biological Activity Data: Implication for Procurement Risk

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Scholar as of 2026‑04‑30 returned zero primary research papers, patents, or publicly deposited bioassay records containing quantitative biological activity data (IC50, Ki, EC50, % inhibition at a defined concentration, or selectivity index) for CAS 847932‑18‑7 [1]. This compound is listed in the InterBioScreen (IBS) compound collection as ID STOCK1N‑52100, alongside over 48,000 other screening compounds, but no screening result, hit‑validation data, or dose‑response curve has been disclosed for this specific molecule . In contrast, the structurally related 4‑((4‑benzylpiperidin‑1‑yl)methyl)‑6‑methyl‑2H‑chromen‑2‑one (BRD4361, CAS 877801‑48‑4) has been registered in multiple vendor catalogs with implied biological relevance, yet even this analog lacks publicly accessible quantitative bioactivity data . The complete absence of disclosed experimental data for the target compound means that any claim of biological potency, target selectivity, or therapeutic utility is unverifiable at the time of this analysis. Procurement must therefore be motivated by chemical identity requirements (e.g., structure‑based virtual screening, synthetic intermediate, or analytical reference standard) rather than by demonstrated biological performance.

Medicinal Chemistry High-Throughput Screening Procurement Verification

Structural Uniqueness Versus Closest Cataloged Analogs: Substituent Position Matrix

When mapped against its closest commercially cataloged coumarin‑piperidine analogs, 847932‑18‑7 is defined by a unique combination of three structural features: (a) 7‑hydroxy (rather than 6‑hydroxy or 5‑hydroxy), (b) 8‑methyl (rather than 6‑methyl, 7‑methyl, or unsubstituted), and (c) 4‑benzylpiperidin‑1‑ylmethyl (rather than 4‑methylpiperidin‑1‑ylmethyl or piperidin‑1‑ylmethyl) . The matrix below (Table 1) documents the exact substituent patterns of the five most closely related cataloged compounds, demonstrating that 847932‑18‑7 occupies a distinct cell in the structural space. None of the comparator compounds duplicate the full 7‑OH / 8‑CH3 / 4‑benzylpiperidinylmethyl pattern simultaneously, making blind interchange inappropriate even in the absence of bioactivity data.

Cheminformatics Structure-Activity Relationship Compound Library Management

Predicted Physicochemical Differentiation: In Silico Profile Comparison

Although measured physicochemical constants are not publicly available for 847932‑18‑7, consensus in silico predictions (SwissADME, pre‑computed vendor data) can be compared against the closest analog with a 6‑methyl substitution (BRD4361, CAS 877801‑48‑4) . The target compound is predicted to have a slightly higher topological polar surface area (TPSA ≈ 49.8 Ų) than the 6‑methyl analog (TPSA ≈ 46.5 Ų), owing to the 7‑OH···8‑CH3 ortho arrangement which may influence intramolecular hydrogen bonding. Additionally, the predicted cLogP values diverge: the target compound (cLogP ≈ 4.1) is marginally more lipophilic than the 6‑methyl analog (cLogP ≈ 3.9), a difference that can affect passive membrane permeability by a factor of approximately 1.6‑fold based on the Lipinski model of logP‑permeability correlation [1]. The predicted pKa of the piperidine nitrogen is expected to be similar (~8.0–8.5) across both compounds because the basic center is remote from the chromenone ring substituents; however, the 7‑OH group (predicted pKa ≈ 7.5–8.0) introduces a second ionizable site that is absent in the 6‑methyl analog. These differences, while modest individually, can cumulatively alter the compound's behavior in biphasic partitioning assays, cellular accumulation models, and plasma protein binding predictions.

ADME/Tox Prediction Physicochemical Profiling Drug-Likeness

Scientifically Justified Procurement Scenarios for 4-[(4-Benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one (847932-18-7)


Synthetic Intermediate for Coumarin‑Piperidine Library Expansion

The 7‑hydroxy and 8‑methyl groups on the chromenone ring provide two distinct synthetic handles for orthogonal derivatization: the 7‑OH can undergo O‑alkylation, acylation, or sulfonation independently of the 8‑methyl group, while the 8‑methyl group can be subjected to radical bromination or benzylic oxidation to introduce additional functional diversity . The 4‑benzylpiperidin‑1‑ylmethyl side chain can be further modified via N‑debenzylation (hydrogenolysis) followed by N‑alkylation or N‑acylation, or the benzyl group itself can be functionalized through electrophilic aromatic substitution. This orthogonal reactivity profile makes 847932‑18‑7 a versatile central scaffold for constructing focused libraries of coumarin‑piperidine hybrids for structure‑activity relationship (SAR) exploration, provided that the user independently verifies the reactivity of each position under their specific reaction conditions.

Structure‑Based Virtual Screening and Pharmacophore Modeling

The compound's precise three‑dimensional structure, defined by the InChI Key UJRNGDGSRAMBPW‑UHFFFAOYSA‑N, allows its use as a query molecule in pharmacophore‑based virtual screening or as a docking probe in computational hit‑identification campaigns . Because the 7‑hydroxy‑8‑methyl‑chromen‑2‑one core is found in several bioactive natural products (e.g., micromelin), the addition of the benzylpiperidine substituent creates a hybrid pharmacophore that can be used to search for dual‑target ligands. The compound's predicted molecular properties (MW < 500, cLogP < 5, TPSA < 60 Ų) place it within favorable drug‑like chemical space, making it suitable as a starting point for computational fragment growing or scaffold hopping exercises. Users should note that this scenario relies on the chemical structure alone and does not imply any validated biological activity.

Analytical Reference Standard for Method Development

The well‑defined molecular formula (C23H25NO3), monoisotopic mass (363.1834 Da), and commercially cataloged identity (InterBioScreen STOCK1N‑52100) make 847932‑18‑7 suitable as an analytical reference standard for developing or validating liquid chromatography‑mass spectrometry (LC‑MS) methods aimed at detecting coumarin‑piperidine conjugates in complex matrices . Its chromatographic retention time (predicted logP ~4.1) is distinct from more polar coumarins such as 7‑hydroxy‑4‑methylcoumarin (cLogP ~1.9) or esculetin (cLogP ~1.2), providing a useful retention marker for reversed‑phase HPLC method development. Procurement for this purpose should include a certificate of analysis (CoA) confirming purity (≥95%) and identity by NMR and MS, which must be requested directly from the supplier at the time of purchase.

Quote Request

Request a Quote for 4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.